molecular formula C19H22ClN7O B2772608 N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE CAS No. 946350-03-4

N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE

Cat. No.: B2772608
CAS No.: 946350-03-4
M. Wt: 399.88
InChI Key: YTDLZBDNIDFMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-Chloro-4-methylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is a synthetic small molecule compound belonging to the chemical class of phenylpteridinediamines. Its molecular structure features a pteridine core substituted with a 3-chloro-4-methylphenyl group and a morpholinoethylamino group, which is characteristic of compounds designed for interaction with biological targets. This specific architecture suggests potential for high-affinity binding to enzyme active sites, making it a candidate for investigation in various biochemical pathways. The primary research value of this compound lies in its potential as a protein kinase inhibitor. Based on its structural analogy to other 2,4-diaminopyrimidine and pteridine compounds documented in scientific patents , it is anticipated to be a useful chemical tool for studying signal transduction pathways. For instance, closely related compounds have been investigated for their interactions with the Fibroblast Growth Factor Receptor (FGFR) family . Researchers can utilize this compound to probe the role of specific kinases in cellular processes such as proliferation, differentiation, and survival. The morpholine moiety in its structure is a common pharmacophore that often enhances solubility and influences pharmacokinetic properties, while the chloro and methyl substituents on the phenyl ring are typical modifications to modulate binding affinity and selectivity. This compound is supplied for research purposes only and is intended for use in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)24-18-16-17(22-5-4-21-16)25-19(26-18)23-6-7-27-8-10-28-11-9-27/h2-5,12H,6-11H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDLZBDNIDFMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the morpholine and chloromethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups on the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

N4-(3-Chloro-4-methylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Research indicates that it may inhibit specific kinases involved in tumor growth, making it a potential anticancer agent .
  • Immunomodulatory Effects :
    • The compound has demonstrated immunomodulatory properties, which could be beneficial in treating autoimmune diseases or enhancing immune responses in cancer therapy. It may influence cytokine production and immune cell activation .
  • Analgesic Effects :
    • Preliminary studies suggest that this compound may possess analgesic properties, potentially offering new avenues for pain management therapies .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways .

Case Study 2: Immunomodulation

In a preclinical model of autoimmune disease, administration of this compound resulted in a notable reduction in inflammatory markers and improved clinical outcomes, suggesting its potential as an immunomodulatory agent .

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • 4,4’-Difluorobenzophenone

Uniqueness

Compared to similar compounds, N4-(3-CHLORO-4-METHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]PTERIDINE-2,4-DIAMINE stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the pteridine core and the morpholine group provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Biological Activity

N4-(3-Chloro-4-methylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is a complex organic compound recognized for its significant biological activity, particularly in the fields of oncology and immunology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pteridine core, which is known for its role in various biological processes and as a scaffold for drug development. Its molecular formula is C19H22ClN7O, with a molecular weight of 399.88 g/mol. The structural components include:

  • Pteridine Ring : A bicyclic structure containing nitrogen atoms.
  • Chloromethylphenyl Group : Enhances pharmacological properties.
  • Morpholinoethyl Side Chain : Contributes to the compound's solubility and interaction with biological targets.

Synthesis Methods

The synthesis of this compound involves several chemical reactions, typically requiring specific conditions such as temperature control and solvent choice. A proposed synthetic route includes:

  • Formation of the Pteridine Ring : Utilizing precursors like 4-amino-6-chloro-2-(methylthio)pyrimidine.
  • Substitution Reactions : Displacing chloromethyl groups with appropriate amines or aliphatic amino derivatives.
  • Purification : Techniques such as chromatography are employed to achieve the desired purity.

Antioxidant and Anti-inflammatory Properties

Research indicates that pteridine derivatives exhibit potent antioxidant properties and can act as radical scavengers. In particular, studies have shown that compounds similar to this compound can inhibit lipoxygenase (LOX) activity with IC50 values as low as 100 nM . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

In vitro studies demonstrate significant activity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve modulation of pathways regulating cell proliferation and apoptosis . The compound's ability to inhibit specific kinases or enzymes involved in tumor growth has been documented, making it a candidate for cancer treatment.

Enzyme Inhibition Studies

Recent studies focused on optimizing pteridine-based compounds for their inhibitory effects on Trypanosoma brucei PTR1 (TbPTR1) and dihydrofolate reductase (DHFR) . The binding modes of these compounds resemble those of established inhibitors like methotrexate (MTX), indicating a strong potential for selective inhibition of target enzymes.

Case Studies

  • Study on Lipid Antioxidant Properties :
    • A series of pteridine derivatives were evaluated for their antioxidant capabilities in lipid systems.
    • Results showed that specific substitutions at the 4-amino group significantly enhanced potency against LOX inhibition.
  • Anticancer Efficacy Evaluation :
    • Compounds were tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth.
    • The most effective derivatives exhibited IC50 values comparable to leading anticancer agents.

Table 1: Inhibitory Activities of Pteridine Derivatives

Compound IDTarget EnzymeIC50 (nM)Comments
1bTbPTR150High selectivity
18fLOX100Potent antioxidant
18ghDHFR200Moderate inhibition
18cCancer Cell Line75Significant cytotoxicity

Table 2: Synthesis Yields of Pteridine Derivatives

Compound IDReaction Yield (%)Reaction Conditions
1b85DMA at 60 °C
18f90Microwave-assisted synthesis
18g70Conventional heating

Q & A

Basic: What are the key steps and challenges in synthesizing N4-(3-chloro-4-methylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine?

Answer:
The synthesis typically involves multi-step reactions, including:

Alkylation/Amination: Introducing the morpholinoethyl group via nucleophilic substitution or reductive amination .

Cyclization: Formation of the pteridine core using microwave-assisted or thermal cyclization methods .

Purification: Chromatography (HPLC) or recrystallization to achieve >95% purity .

Challenges:

  • Yield Optimization: Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate removal .

Advanced: How can computational methods improve reaction pathway optimization for this compound?

Answer:

  • Quantum Chemical Calculations: Predict intermediates and transition states to identify low-energy pathways .
  • Reaction Network Analysis: Use tools like DFT (Density Functional Theory) to map competing pathways and select optimal conditions .
  • Machine Learning: Train models on existing triazine/pteridine synthesis data to predict solvent effects or catalyst performance .

Example Workflow:

Generate reaction coordinates using Gaussian or ORCA.

Validate with microfluidic or continuous flow experiments .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Technique Purpose Key Parameters
NMR Confirm substituent positions1H^1H, 13C^{13}C, and 2D-COSY for aromatic protons
HRMS Verify molecular massAccuracy within 2 ppm
HPLC Assess purityRetention time vs. standards

Note: FT-IR can detect morpholine C-O stretching (~1100 cm1^{-1}) but is less specific for aryl chlorides .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Validation: Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
  • Data Normalization: Account for variations in cell lines (e.g., HepG2 vs. HEK293) by standardizing IC50_{50} calculations .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .

Example Case: If one study reports anticancer activity (IC50_{50} = 5 µM) while another shows no effect:

Replicate assays under identical conditions (pH, serum concentration).

Check for compound stability in DMSO stock solutions .

Basic: What statistical methods are recommended for experimental design in SAR studies?

Answer:

  • Factorial Design: Screen variables (e.g., substituent position, solvent polarity) to identify critical factors .
  • Response Surface Methodology (RSM): Optimize yield/activity using central composite designs .

Example Table for 2-Factor Design:

Variable Low Level High Level Effect on Yield
Reaction Temperature60°C100°C+15%
Catalyst Loading5 mol%15 mol%+8%

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Answer:

  • Purity Assessment: Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges .
  • Crystallography: Compare single-crystal XRD data to confirm polymorphic forms .
  • Experimental Reproducibility: Standardize drying protocols (e.g., vacuum vs. desiccator) .

Case Study: If melting points vary by >5°C between studies:

Verify solvent used for recrystallization (e.g., ethanol vs. acetonitrile).

Check for hygroscopicity or decomposition during heating .

Basic: What are the primary applications of this compound in current research?

Answer:

  • Kinase Inhibition: Structural analogs show activity against EGFR and VEGFR2 .
  • Antimicrobial Studies: Morpholine derivatives disrupt bacterial membrane synthesis .
  • Chemical Biology: Used as a fluorescent probe for DNA intercalation studies (modify with rhodamine tags) .

Advanced: What strategies enhance the selectivity of this compound in targeted drug delivery?

Answer:

  • Prodrug Design: Introduce pH-sensitive linkers (e.g., hydrazones) for tumor-specific activation .
  • Nanoparticle Encapsulation: Use PEGylated liposomes to improve bioavailability and reduce off-target effects .
  • Receptor Targeting: Conjugate with folate or transferrin ligands for receptor-mediated uptake .

Validation: Monitor cellular uptake via fluorescence microscopy or radiolabeling (e.g., 14C^{14}C) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles .
  • Ventilation: Use fume hoods for weighing/powder handling due to potential dust toxicity .
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Advanced: How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

Answer:

  • HTS Workflow:
    • Screen 10,000+ analogs in 384-well plates .
    • Prioritize hits with >50% inhibition at 10 µM.
  • Mechanistic Follow-Up:
    • SPR (Surface Plasmon Resonance) to measure binding kinetics .
    • Cryo-EM for structural insights into target interactions .

Data Integration: Use cheminformatics tools (e.g., Schrödinger Suite) to correlate activity with substituent electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.